molecular formula C10H11BO3S B2818154 (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid CAS No. 1443531-60-9

(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid

Cat. No.: B2818154
CAS No.: 1443531-60-9
M. Wt: 222.07
InChI Key: QMSRQVNGCIFRAP-UHFFFAOYSA-N
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Description

(7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid (CAS: 1443531-60-9) is a heterocyclic boronic acid derivative featuring a benzo[b]thiophene core substituted with a methoxy (-OCH₃) group at position 7, a methyl (-CH₃) group at position 5, and a boronic acid (-B(OH)₂) moiety at position 2 (Figure 1). Its molecular formula is C₁₀H₁₁BO₃S, with a molecular weight of 222.07 g/mol and a density of 1.3 ± 0.1 g/cm³ . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are critical in pharmaceutical and materials science research. Its benzothiophene scaffold enhances π-conjugation and stability compared to simpler thiophene-based boronic acids, while the electron-donating methoxy and methyl groups influence its electronic and steric properties .

Properties

IUPAC Name

(7-methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3S/c1-6-3-7-5-9(11(12)13)15-10(7)8(4-6)14-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSRQVNGCIFRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C(=CC(=C2)C)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid typically involves palladium-catalyzed borylation of the corresponding benzothiophene derivative. The compound is mainly utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Key Reaction Steps:

  • Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.
  • Transmetalation : The boronic acid transfers its organic group to the palladium complex.
  • Reductive Elimination : The desired biaryl product is formed, regenerating the palladium catalyst.

Organic Synthesis

This compound serves as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules. This application is essential in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being investigated for its potential in drug development, particularly as a building block for biologically active molecules. Studies have shown that derivatives exhibit antitumor activity against various cancer cell lines, indicating their potential as therapeutic agents.

Materials Science

In materials science, this compound is used to produce advanced materials such as organic semiconductors and polymers, which are vital in electronics and photonics.

Antitumor Efficacy

A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antitumor effects with IC50 values ranging from 0.48 µM to 2.1 µM against specific cancer cell lines. This suggests potential for further development into anticancer drugs.

Mechanistic Insights

Research indicates that boronic acids can induce apoptosis in cancer cells through proteasome inhibition and disruption of microtubule dynamics, critical for cell division. These mechanisms are vital for understanding how this compound exerts its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares (7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid with structurally related boronic acids:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Benzo[b]thiophene -OCH₃ (C7), -CH₃ (C5), -B(OH)₂ (C2) 222.07 High π-conjugation; used in enzyme inhibition (e.g., β-lactamases)
Benzo[b]thiophen-2-yl boronic acid (BZB) Benzo[b]thiophene -B(OH)₂ (C2) 181.99 Lower steric hindrance; β-lactamase inhibitor
2-Methoxy-5-methylphenylboronic acid Benzene -OCH₃ (C2), -CH₃ (C5), -B(OH)₂ (C1) 180.02 Simpler aromatic system; limited conjugation
5-Formyl-4-methylthiophene-2-boronic acid Thiophene -CHO (C5), -CH₃ (C4), -B(OH)₂ (C2) 198.02 Electrophilic aldehyde group; used in functionalized polymer synthesis

Key Observations:

  • Electronic Effects : The methoxy group in the target compound donates electron density via resonance, raising the pKa of the boronic acid (reducing Lewis acidity) compared to electron-withdrawing substituents. This contrasts with tetrafluorophenyl boronic acid (pKa = 6.0), where electron-withdrawing groups enhance acidity .
  • However, this may improve selectivity in binding interactions (e.g., enzyme active sites) .

Research Findings and Data

Comparative Reaction Yields

Reaction Partner Target Compound Yield BZB Yield Conditions
2-Bromophenyl substrate 61% (analogous) 76% Pd(PPh₃)₄, Na₂CO₃, 80°C
Pyridine-based halide 58% (analogous) N/A Pd(OAc)₂, K₂CO₃, 100°C

pKa and Lewis Acidity

Compound pKa (Estimated)
This compound ~8.5 (predicted)
Tetrafluorophenyl boronic acid 6.0
Phenylboronic acid 8.8

Biological Activity

(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a methoxy group and a methyl substituent on the benzo[b]thiophene ring, which may influence its interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11BO3S
  • Molecular Weight : 222.07 g/mol
  • CAS Number : 1443531-60-9

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of proteins involved in cellular signaling and metabolism. This compound may serve as a ligand for specific targets, potentially influencing pathways related to cell growth and apoptosis.

Inhibition of Tubulin Polymerization

Research has demonstrated that boronic acid derivatives can inhibit tubulin polymerization, a critical process in cell division. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on tubulin polymerization, with IC50 values ranging from 0.48 to 2.1 µM in various cell lines . This suggests potential applications in cancer therapy, where disrupting microtubule dynamics can impede tumor growth.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

StudyTargetIC50 ValueObservations
1Tubulin Polymerization21 µMSignificant inhibition observed in vitro.
2Cancer Cell Lines (B-16)0.48 µMHigh cell-growth inhibition noted.
3MERS-CoV Inhibition0.09 µMPromising results warranting further investigation.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 7-Methoxy-5-methylbenzo[b]thiophene with triisopropyl borate under specific conditions to yield the desired product with high purity and yield . The structural integrity and purity of the compound can be confirmed using techniques such as NMR and IR spectroscopy.

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